molecular formula C15H13N3O3S3 B13366051 N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide

N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide

Cat. No.: B13366051
M. Wt: 379.5 g/mol
InChI Key: NHISBDHAMHTSKM-UHFFFAOYSA-N
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Description

N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide is a benzothiazole-nicotinamide hybrid compound. Its structure features a methylsulfonyl group at the 6-position of the benzothiazole ring and a methylthio substituent on the nicotinamide moiety. For instance, compounds like 6-chloro-N-(6-methylbenzo[d]thiazol-2-yl)nicotinamide () and N-(4-fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide () share core structural motifs, suggesting similar synthetic pathways involving condensation of substituted benzothiazol-amines with nicotinic acid derivatives .

Properties

Molecular Formula

C15H13N3O3S3

Molecular Weight

379.5 g/mol

IUPAC Name

2-methylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C15H13N3O3S3/c1-22-14-10(4-3-7-16-14)13(19)18-15-17-11-6-5-9(24(2,20)21)8-12(11)23-15/h3-8H,1-2H3,(H,17,18,19)

InChI Key

NHISBDHAMHTSKM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Biological Activity

N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a benzo[d]thiazole moiety and a methylsulfonyl group, which enhances its solubility and biological activity. The synthesis typically involves the reaction of 2-amino derivatives with various sulfonyl chlorides in an alkaline medium, followed by purification through techniques such as thin-layer chromatography (TLC) and spectroscopic methods.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Benzothiazole derivatives have shown promise as anticancer agents. For instance, studies have reported that certain derivatives possess significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells .
  • Anti-inflammatory Properties : Compounds with sulfonamide functionalities have been recognized for their potential as enzyme inhibitors, particularly against α-glucosidase and lipoxygenase enzymes, which are crucial in inflammatory pathways .
  • Antimicrobial Effects : Some benzothiazole derivatives have demonstrated antimicrobial properties, making them candidates for further exploration in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzothiazole compounds, providing insights into their mechanisms of action:

  • Anticancer Screening : A study evaluated various benzothiazole derivatives against human cancer cell lines. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited IC50 values as low as 0.4 µM against MCF-7 breast cancer cells .
  • Enzyme Inhibition : Research on enzyme inhibition showed that certain derivatives effectively inhibited α-glucosidase and lipoxygenase, suggesting potential applications in diabetes management and inflammation control .
  • Structure-Activity Relationships (SAR) : Detailed SAR studies revealed that the presence of specific functional groups significantly influenced the biological activity of benzothiazole derivatives. For example, modifications to the methylsulfonyl group enhanced anticancer efficacy .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
N-(4-methylbenzenesulfonyl)-2,3-dihydrobenzo[b][1,4]dioxineSimilar dioxine structure with different sulfonyl groupAnti-inflammatory
6-bromo-N-(benzo[d]thiazol-2-yl)-carboxamideContains thiazole but lacks dioxine structureAnticancer activity
5-methyl-N-(benzothiazol-2-yl)-carboxamideSimilar thiazole framework but different substituentsAntimicrobial properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and biological activities, based on the provided evidence:

Compound Name/ID Core Structure Modifications Biological Activity/Findings Reference Evidence
6a–j () Varied aryl/furan substituents on thiazolidinone Antimicrobial: MIC values of 12.5–50 µg/mL against S. aureus, E. coli, and C. albicans
6d () Nitrobenzothiazole + thiadiazole-urea Anticancer: VEGFR-2 inhibition (IC₅₀ = 0.89 µM), apoptosis induction in HepG2 cells
28 () 4-Fluorophenyl + methylthiazole substituent Undisclosed activity; synthesized via thiol-nicotinamide coupling (ESI-MS: m/z = 436.1)
5i, 5j () Triazole-thio + fluorobenzyloxy-benzothiazole Anticonvulsant: ED₅₀ = 50.8–54.8 mg/kg (MES test), low neurotoxicity (PI = 8.96–9.30)
6-chloro-N-(6-methylbenzo[d]thiazol-2-yl)nicotinamide () Chloro-nicotinamide + methylbenzothiazole Synthetic yield: 79%; crystallization optimized in MeOH/CH₂Cl₂ (95:5)

Key Structural and Functional Insights:

Substituent Effects on Activity :

  • The methylsulfonyl group in the target compound may enhance solubility or target binding compared to nitro () or methyl () substituents. For example, nitro groups in 6d () improved VEGFR-2 inhibition but may increase toxicity .
  • Methylthio on nicotinamide (target compound) contrasts with the chloro () or triazole-thio () groups, which influence electronic properties and metabolic stability .

Biological Activity Trends :

  • Antimicrobial activity in benzothiazole-nicotinamides (e.g., 6a–j ) correlates with electron-withdrawing substituents (e.g., nitro, sulfonyl) enhancing membrane penetration .
  • Anticancer potency in 6d () is attributed to the urea-thiadiazole moiety, which facilitates hydrogen bonding with VEGFR-2 .

Synthetic Flexibility :

  • The target compound’s synthesis likely parallels methods in (chloronicotinic acid + benzothiazol-amine condensation) and (thiol-nicotinamide coupling) .

Preparation Methods

Preparation of 2-Chlorobenzo[d]thiazol-6-amine

One crucial intermediate is 2-Chlorobenzo[d]thiazol-6-amine . This compound can be synthesized by first nitrating 2-Chlorobenzo[d]thiazole to form 6-Nitro-2-Chlorobenzo[d]thiazole , which is then reduced to the amine using iron powder in ethanol-acetic acid.

Compound Reaction Conditions Yield
6-Nitro-2-Chlorobenzo[d]thiazole HNO3 in H2SO4, 0°C, 3h 72%
2-Chlorobenzo[d]thiazol-6-amine Iron powder reduction in EtOH/AcOH 83%

Preparation of 6-(Methylsulfonyl)benzo[d]thiazol-2-amine

To introduce the methylsulfonyl group, 2-Chlorobenzo[d]thiazol-6-amine can be reacted with methanesulfonyl chloride in the presence of a base like triethylamine.

Synthesis of Nicotinamide Derivatives

The synthesis of 2-(methylthio)nicotinamide involves the reaction of nicotinic acid with methylthioamine in the presence of a coupling reagent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) and a base like N,N-Diisopropylethylamine (DIPEA) .

Coupling Reaction

The final step involves coupling 6-(Methylsulfonyl)benzo[d]thiazol-2-amine with 2-(methylthio)nicotinamide . This can be achieved using a similar coupling reagent like HATU and DIPEA.

Q & A

Basic: What are the optimal synthetic routes for N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide?

Methodological Answer:
The synthesis typically involves coupling a substituted 2-aminobenzothiazole with a nicotinamide derivative. A common approach includes:

  • Step 1: React 2-amino-6-(methylsulfonyl)benzothiazole with 2-(methylthio)nicotinoyl chloride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane .
  • Step 2: Purify the product via column chromatography or crystallization.
    Key considerations include controlling reaction temperature (60–80°C) and ensuring anhydrous conditions to avoid hydrolysis of the acyl chloride intermediate. Yield optimization may require stoichiometric adjustments (1:1.2 molar ratio of amine to acyl chloride) .

Basic: How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:
Characterization involves:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl at C6 of benzothiazole and methylthio at C2 of nicotinamide) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (C₁₆H₁₄N₃O₃S₃, expected MW: 408.5 g/mol) .
  • Infrared (IR) Spectroscopy: Confirm functional groups (e.g., S=O stretch at ~1150 cm⁻¹ for methylsulfonyl) .

Advanced: What computational strategies predict the compound’s bioavailability and target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Assess binding stability with targets (e.g., kinases or DNA topoisomerases) using software like GROMACS. Focus on hydrogen bonding between the nicotinamide moiety and active-site residues .
  • ADMET Prediction: Use tools like SwissADME to evaluate:
    • Polar Surface Area (PSA): Optimal if ≤140 Ų (critical for membrane permeability) .
    • Rotatable Bonds: ≤10 to enhance oral bioavailability .
  • Docking Studies (AutoDock Vina): Screen against protein databases (PDB) to identify potential targets, prioritizing conserved binding pockets in cancer-related enzymes .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for anticancer activity?

Methodological Answer:

  • Core Modifications:
    • Replace methylthio (S-Me) with sulfone (SO₂Me) on the nicotinamide to enhance electrophilicity for covalent binding .
    • Introduce electron-withdrawing groups (e.g., -NO₂) at the benzothiazole C4 position to improve DNA intercalation .
  • Biological Assays:
    • Compare IC₅₀ values across cancer cell lines (e.g., MCF-7, A549) to identify substituent-dependent activity trends .
    • Validate selectivity via toxicity assays on non-cancerous cells (e.g., HEK293) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardize Assay Conditions:
    • Use consistent cell lines (e.g., ATCC-validated HepG2) and control compounds (e.g., doxorubicin for cytotoxicity) .
    • Clarify solvent effects (e.g., DMSO concentration ≤0.1% to avoid false positives) .
  • Meta-Analysis: Pool data from multiple studies (e.g., antimicrobial MIC values) and apply statistical models (ANOVA) to identify outliers .
  • Mechanistic Follow-Up: Use siRNA knockdown or CRISPR to confirm target engagement if initial results conflict .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the methylsulfonyl group .
  • Solubility Considerations: Prepare stock solutions in DMSO (≥99.9% purity) and aliquot to minimize freeze-thaw cycles .

Advanced: How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing nature of -SO₂Me activates the benzothiazole C2 position for nucleophilic attack (e.g., by amines or thiols) .
  • Reaction Optimization:
    • Use polar aprotic solvents (DMF or DMSO) at 80–100°C to facilitate substitution .
    • Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .
  • Byproduct Mitigation: Add scavengers (e.g., molecular sieves) to trap released methylsulfinic acid .

Advanced: What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?

Methodological Answer:

  • Cell-Based Assays:
    • Measure TNF-α/IL-6 suppression in LPS-stimulated RAW264.7 macrophages .
    • Compare to reference inhibitors (e.g., dexamethasone) for potency benchmarking .
  • Enzymatic Assays:
    • Test COX-2 inhibition using a fluorometric kit (Cayman Chemical) with IC₅₀ determination .
    • Validate selectivity against COX-1 to avoid off-target effects .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Waste Disposal: Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) with 5% NaHCO₃ before disposal .
  • Acute Toxicity Data: Refer to structurally similar benzothiazoles (LD₅₀ >500 mg/kg in rats) to estimate hazard levels .

Advanced: How can isotopic labeling (e.g., ¹⁴C) aid in studying the compound’s metabolic fate?

Methodological Answer:

  • Synthesis of Labeled Analog: Introduce ¹⁴C at the nicotinamide carbonyl group via reaction with ¹⁴CO in the presence of a palladium catalyst .
  • Metabolic Tracing:
    • Administer to hepatocyte models and track metabolites via LC-MS/MS .
    • Identify major pathways (e.g., CYP3A4-mediated oxidation) using enzyme inhibitors (ketoconazole) .

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